molecular formula C11H9ClN2S B1291666 4-(Benzylsulfanyl)-6-chloropyrimidine

4-(Benzylsulfanyl)-6-chloropyrimidine

Cat. No.: B1291666
M. Wt: 236.72 g/mol
InChI Key: RTJMTMHZRUDVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylsulfanyl)-6-chloropyrimidine ( 263276-30-8) is a high-value chemical building block with the molecular formula C11H9ClN2S and a molecular weight of 236.72 g/mol . This compound is characterized by a pyrimidine ring structure substituted with a chlorine atom and a benzylsulfanyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry research . It is typically supplied as a solid and requires storage at -20°C for long-term stability (1-2 years) . As a key synthetic scaffold, it is primarily used in the discovery and development of novel pharmaceutical compounds and can serve as a precursor for the synthesis of more complex molecules . Researchers utilize this compound under laboratory conditions only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use . Appropriate safety precautions must be observed during handling, including the use of protective gloves, eyewear, and clothing to avoid skin contact or inhalation .

Properties

IUPAC Name

4-benzylsulfanyl-6-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMTMHZRUDVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263276-30-8
Record name 4-(benzylsulfanyl)-6-chloropyrimidine
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Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : This compound has been investigated as an inhibitor of cyclin-dependent kinases (CDKs) and HIV-1 reverse transcriptase. Studies show that it binds to the ATP-binding site of CDKs, disrupting cell cycle progression, and inhibits reverse transcriptase by blocking its active site.

2. Anti-Inflammatory Properties

  • Mechanism : Research indicates that 4-(Benzylsulfanyl)-6-chloropyrimidine can inhibit the phosphoinositide 3-kinase (PI3K) pathway, reducing pro-inflammatory cytokine production. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Activity

  • Cell Line Studies : It has shown efficacy against various cancer cell lines, including human colon cancer cells (HCT-15). For instance, one study reported an IC50 value of 21 μg/mL for this compound against HCT-15 cells, indicating significant anticancer potential .

4. Chemical Biology

  • Structure-Activity Relationship Studies : The compound serves as a tool to explore structure-activity relationships among pyrimidine derivatives, which aids in the design of new therapeutic agents .

Current Research Trends

Recent studies focus on:

  • Combination Therapies : Evaluating the effectiveness of this compound in conjunction with other drugs.
  • Mechanistic Studies : Investigating detailed mechanisms underlying its biological effects.
  • Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic applications .

Case Studies

Several key studies highlight the compound's efficacy:

Study ReferenceFocusFindings
Synthesis and Anti-inflammatory EffectsDocumented significant reduction in pro-inflammatory cytokines and inhibition of PI3K pathway.
Anticancer ActivityIdentified as effective against HCT-15 colon cancer cells with an IC50 of 21 μg/mL.
Pharmacological ProgressDemonstrated oral glucose-lowering effects in rat models; potential for broader therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Differences

The following table highlights structurally related compounds and their similarity scores to 4-(Benzylsulfanyl)-6-chloropyrimidine, as determined by computational or experimental analyses:

Compound CAS No. Name Similarity Score Key Structural Differences
778574-06-4 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 0.91 Additional chloro group; fused tetrahydropyrido ring system
192869-80-0 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 0.89 Fused tetrahydropyrido ring; positional isomerism
16019-34-4 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 0.73 Pyrrolo-fused ring system
3438-48-0 Unspecified (similarity score 0.63) 0.63 Likely differences in substituents or ring saturation

Key Observations :

  • The highest similarity (0.91) is observed with 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine , which shares the benzyl and chloro substituents but incorporates a fused bicyclic system, altering steric and electronic profiles .
  • Lower-scoring analogs (e.g., pyrrolo-pyrimidines) exhibit distinct fused ring systems, reducing similarity to the parent compound .
Cytotoxicity in Metal Complexes

Studies on platinum(II) complexes bearing sulfanyl pyrazole ligands reveal substituent-dependent cytotoxicity:

  • N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) demonstrated 3× higher cytotoxicity against Jurkat, K562, and U937 cell lines compared to its benzylsulfanyl analog. This highlights the critical role of substituent hydrophobicity (cyclohexyl vs. benzyl) in enhancing biological activity .
Antimicrobial Activity

4-(Substituted benzylsulfanyl)pyridine-2-carboxamide analogs exhibit moderate antimycobacterial activity:

  • MIC values against Mycobacterium tuberculosis and multidrug-resistant strains range from 8–250 µM .
  • The benzylsulfanyl group contributes to balanced lipophilicity and target binding, though potency is lower compared to first-line antitubercular drugs .

Data Tables

Table 1: Structural Comparison of Analogs

Compound Core Structure Substituents Similarity Score
This compound Pyrimidine 4-benzylsulfanyl, 6-chloro Reference
778574-06-4 Tetrahydropyrido[4,3-d]pyrimidine 6-benzyl, 2,4-dichloro 0.91
192869-80-0 Tetrahydropyrido[3,4-d]pyrimidine 7-benzyl, 4-chloro 0.89

Preparation Methods

Synthesis via Nucleophilic Substitution

One of the primary methods for synthesizing this compound involves a nucleophilic substitution reaction where a suitable precursor pyrimidine is reacted with benzylthiol.

Procedure:

  • Starting Material: 4,6-dichloropyrimidine
  • Reagent: Benzylthiol
  • Catalyst: A base such as sodium hydride or potassium carbonate may be used to facilitate the reaction.
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed.
  • Temperature: The reaction is usually conducted at elevated temperatures (80-120°C) for several hours.

Expected Yield: The yield can vary but typically ranges from 60% to 85% depending on the specific conditions employed.

Synthesis via Chlorination of Pyrimidine Derivatives

Another effective method involves chlorinating a pyrimidine derivative that has already been functionalized.

Procedure:

  • Starting Material: 4-(Benzylsulfanyl)-pyrimidine
  • Reagent: Phosphorus oxychloride (POCl₃)
  • Solvent: The reaction is carried out in an inert solvent such as toluene or dichloroethane.
  • Temperature: The mixture is heated to about 100°C under reflux for several hours.

Expected Yield: Yields from this method can reach up to 90% with proper optimization of reaction time and temperature.

Reaction Conditions and Analysis

The following table summarizes key parameters and outcomes from various synthesis methods:

Method Starting Material Reagent Solvent Temperature (°C) Yield (%)
Nucleophilic Substitution 4,6-Dichloropyrimidine Benzylthiol DMF/DMSO 80-120 60-85
Chlorination 4-(Benzylsulfanyl)-pyrimidine Phosphorus Oxychloride Toluene/Dichloroethane 100 Up to 90

Advanced Techniques in Synthesis

Recent advancements in synthetic methodologies have introduced more efficient approaches for preparing complex pyrimidine derivatives, including:

Continuous Flow Synthesis

This technique allows for real-time monitoring and optimization of reaction conditions, leading to higher yields and purities. Continuous flow reactors can significantly reduce reaction times while improving safety and scalability.

Microwave-Assisted Synthesis

Microwave irradiation can enhance reaction rates and yields by providing uniform heating. This method is particularly useful for reactions that require high temperatures and can lead to shorter reaction times.

Q & A

Q. What are the common synthetic routes for 4-(Benzylsulfanyl)-6-chloropyrimidine, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via nucleophilic substitution, where a benzylthiol group replaces a leaving group (e.g., chlorine) on a pyrimidine backbone. For example, describes using potassium hydrosulfide (KSH) to introduce thiol groups into pyrimidine derivatives. Key parameters include temperature (60–80°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and absence of impurities.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak).
  • Elemental Analysis : Confirms C, H, N, S, and Cl percentages.
  • Melting Point : Consistency with literature values (e.g., predicted boiling point ~422°C in ) ensures purity .

Q. What safety protocols are essential when handling this compound?

Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Use PPE (gloves, goggles, fume hood), and store waste separately for professional disposal. emphasizes avoiding inhalation/ingestion and using neutralizing agents (e.g., activated charcoal) for accidental exposure .

Advanced Research Questions

Q. How can Suzuki–Miyaura cross-coupling be applied to modify this compound for functional group diversification?

The chlorine atom at position 6 can undergo palladium-catalyzed cross-coupling with aryl boronic acids. highlights using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water at 80–100°C. Optimize ligand choice (e.g., XPhos) to enhance yields for sterically hindered substrates. Monitor regioselectivity via 19^19F NMR (if fluorine substituents are present) .

Q. What crystallographic techniques are suitable for resolving the 3D structure of metal complexes involving this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is standard. For example, reports a cobalt(II) complex where the ligand coordinates via N and S atoms. Refinement parameters (R1_1 < 0.05) and hydrogen bonding analysis (PLATON) ensure structural accuracy. Use synchrotron sources for weakly diffracting crystals .

Q. How can researchers assess the biological activity of this compound derivatives, such as antifungal properties?

demonstrates synthesizing tetrathiafulvalene (TTF)-appended derivatives and testing against Candida species via broth microdilution (MIC values). Include positive controls (e.g., fluconazole) and assess cytotoxicity (MTT assay on mammalian cells). Structural-activity relationships (SAR) can link substituent electronegativity to potency .

Q. How should contradictory data in synthetic yields or spectroscopic results be addressed?

Apply ’s iterative analysis:

  • Data Triangulation : Cross-validate NMR, MS, and elemental analysis.
  • Reaction Replication : Vary catalysts/solvents to isolate variables.
  • Computational Modeling : Use DFT (Gaussian) to predict tautomeric forms or regioselectivity conflicts. For example, discrepancies in 1^1H NMR peaks may arise from dynamic proton exchange .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ().
  • Synthetic Optimization : DOE (Design of Experiments) for reaction condition screening.
  • Safety Compliance : Follow EPA/ECHA guidelines () for waste management .

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